molecular formula C11H17BF6O3 B033515 6-tert-butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane CAS No. 100991-78-4

6-tert-butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane

Cat. No.: B033515
CAS No.: 100991-78-4
M. Wt: 322.05 g/mol
InChI Key: WQBJAVALEDDXNF-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborinane ring, which includes boron, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- typically involves the reaction of boronic acids or boronates with appropriate alcohols or diols under controlled conditions. The reaction often requires the use of catalysts such as palladium or transition metals to facilitate the formation of the dioxaborinane ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .

Major Products

The major products formed from these reactions include boronic acids, boron hydrides, and substituted derivatives of the original compound.

Scientific Research Applications

1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, including proteins and nucleic acids, influencing their function and activity. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl groups and a tert-butyl group enhances its stability and makes it suitable for various applications in research and industry .

Properties

CAS No.

100991-78-4

Molecular Formula

C11H17BF6O3

Molecular Weight

322.05 g/mol

IUPAC Name

6-tert-butyl-2-ethoxy-4,4-bis(trifluoromethyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C11H17BF6O3/c1-5-19-12-20-7(8(2,3)4)6-9(21-12,10(13,14)15)11(16,17)18/h7H,5-6H2,1-4H3

InChI Key

WQBJAVALEDDXNF-UHFFFAOYSA-N

SMILES

B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC

Canonical SMILES

B1(OC(CC(O1)(C(F)(F)F)C(F)(F)F)C(C)(C)C)OCC

Synonyms

1,3,2-Dioxaborinane, 6-tert-butyl-2-methoxy-4,4-bis(trifluoromethyl)-

Origin of Product

United States

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